(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid: is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of a dioxoisoindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the dioxoisoindolinyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes.
Industry: In industrial settings, the compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide
Comparison: Compared to similar compounds, (1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid may exhibit unique properties due to the presence of the carboxylic acid group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
CAS No. |
69160-56-1 |
---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(1R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H15NO4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-13-10-19(13,18(23)24)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,23,24)/t13?,19-/m0/s1 |
InChI Key |
XWJCCJTWOLBUSW-YFKXAPIDSA-N |
Isomeric SMILES |
C1C([C@]1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |
Synonyms |
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1-phenyl-cyclopropanecarboxylic Acid; (1R,2S)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1-phenyl-cyclopropanecarboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.